molecular formula C9H5Br2NO B13311982 6,8-Dibromo-1,4-dihydroquinolin-4-one

6,8-Dibromo-1,4-dihydroquinolin-4-one

Cat. No.: B13311982
M. Wt: 302.95 g/mol
InChI Key: CBYGAQOWAQZWJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-1,4-dihydroquinolin-4-one typically involves the bromination of 1,4-dihydroquinolin-4-one. One common method includes the use of bromine in acetic acid as a solvent . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,8-Dibromo-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s bromine atoms play a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-1,4-dihydroquinolin-4-one is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5Br2NO

Molecular Weight

302.95 g/mol

IUPAC Name

6,8-dibromo-1H-quinolin-4-one

InChI

InChI=1S/C9H5Br2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13)

InChI Key

CBYGAQOWAQZWJY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2Br)Br

Origin of Product

United States

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